molecular formula C10H21NO2 B7978828 (2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine

(2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine

Cat. No.: B7978828
M. Wt: 187.28 g/mol
InChI Key: KWEAWECVXDZLOW-UHFFFAOYSA-N
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Description

(2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine is a tertiary amine characterized by two distinct substituents:

  • 2-Ethoxypropyl group: A propyl chain with an ethoxy (-OCH₂CH₃) moiety attached to the second carbon.
  • (3-Methyloxetan-3-yl)methyl group: A methyl-substituted oxetane (four-membered cyclic ether) linked via a methylene bridge.

The compound’s structure combines a flexible ethoxy chain with a rigid oxetane ring, which may influence its physicochemical properties, such as solubility, steric hindrance, and reactivity.

Properties

IUPAC Name

2-ethoxy-N-[(3-methyloxetan-3-yl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-13-9(2)5-11-6-10(3)7-12-8-10/h9,11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEAWECVXDZLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)CNCC1(COC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine typically involves the reaction of 2-ethoxypropylamine with 3-methyloxetan-3-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares the target compound with structurally related amines, emphasizing functional groups and key properties:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Reference
(2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine C₁₀H₂₁NO₂ 203.28 Tertiary amine, ethoxy, oxetane Inferred: Potential CO₂ adsorption, moderate steric hindrance N/A
Methyl diethanol amine (MDEA) C₅H₁₃NO₂ 119.16 Tertiary amine, hydroxyl, ethoxy CO₂ adsorption: 2.63 mmol/g; low corrosion, high regeneration efficiency
(2-Methoxyethyl)(3-phenylpropyl)amine C₁₂H₁₉NO 193.29 Secondary amine, methoxy, phenyl Inferred: Hydrophobic due to phenyl; no CO₂ data
1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) C₁₁H₁₇NO 179.26 Secondary amine, methoxy, phenyl High purity (99.9%); pharmacological activity (stimulant analog)
(3-Ethoxypropyl)[(2-methylphenyl)methyl]amine C₁₃H₂₁NO 207.31 Tertiary amine, ethoxy, aryl No data on applications or adsorption

Key Comparative Insights

Cyclic vs. Linear Ether Substituents
  • Target Compound : The oxetane ring introduces rigidity and may reduce conformational flexibility compared to linear ethers (e.g., MDEA’s ethoxy group). This could lower reactivity with CO₂ due to steric hindrance but enhance thermal stability .
  • MDEA : Linear ethoxy and hydroxyl groups improve hydrophilicity and CO₂ absorption via carbamate formation, though reactivity is slower than primary/secondary amines .
Steric and Electronic Effects
  • This contrasts with MDEA, where hydroxyl groups facilitate hydrogen bonding and CO₂ capture .
  • Aryl-Substituted Analogs (e.g., 3-MeOMA): Phenyl groups enhance lipophilicity, favoring membrane permeability in biological systems but reducing suitability for gas adsorption .
CO₂ Adsorption Potential

While the target compound lacks direct adsorption data, MDEA’s performance provides a benchmark:

  • MDEA impregnated in mesoporous carbon achieves 2.63 mmol CO₂/g due to amine-CO₂ interactions and pore-filling effects .
  • The target compound’s ethoxy group may improve solubility in hydrophobic adsorbents, but the oxetane’s steric effects could limit amine accessibility.

Biological Activity

(2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with molecular targets, and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound features an ethoxypropyl group and a methyloxetanyl moiety, contributing to its unique chemical properties. Its molecular formula is C10_{10}H19_{19}NO, with a molecular weight of approximately 173.27 g/mol.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, which leads to changes in cellular signaling pathways and biochemical processes.

Interaction with Biological Targets

  • Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, which may be relevant in therapeutic contexts.
  • Receptor Modulation : It may also interact with various receptors, potentially influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
  • Antiproliferative Effects : It has shown potential antiproliferative effects in cancer cell lines, indicating possible applications in oncology.
  • Anti-inflammatory Properties : Similar compounds have exhibited anti-inflammatory effects, suggesting that this compound may also possess such properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
AntiproliferativeInhibitory effects observed in Hela cells
Enzyme InhibitionPotential inhibition of specific enzymes

Applications in Research and Industry

The compound is being investigated for various applications:

  • Medicinal Chemistry : As a precursor in the synthesis of pharmaceutical compounds.
  • Biochemical Probes : Used to study enzyme mechanisms and protein interactions.
  • Polymer Synthesis : Acts as a building block for complex organic molecules and specialty chemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Ethoxypropyl)[(3-methyloxetan-3-yl)methyl]amine, considering its ether and amine functionalities?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation of primary amines with oxetane-containing electrophiles or coupling of pre-formed ether and amine fragments. For example, alkylation of 3-methyloxetan-3-ylmethylamine with 2-ethoxypropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .

Q. How can spectroscopic techniques (NMR, MS) be applied to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the oxetane ring protons (δ 4.2–4.6 ppm, multiplet) and ethoxypropyl methyl groups (δ 1.1–1.3 ppm). The amine protons may appear as broad signals unless derivatized .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns, such as cleavage at the ether or amine linkages .

Q. What solvents and reaction conditions minimize decomposition of the oxetane ring during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) at moderate temperatures (40–60°C) are preferred to avoid ring-opening reactions. Acidic or strongly nucleophilic conditions should be avoided to preserve oxetane stability .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation or oxetane ring-opening) be mitigated during synthesis?

  • Methodological Answer :

  • Stepwise Alkylation : Use protective groups (e.g., Boc for amines) to control reactivity. Deprotection under mild acidic conditions (TFA/DCM) minimizes side reactions .
  • Kinetic Monitoring : In-situ FTIR or LC-MS can track intermediate formation and adjust reaction parameters dynamically .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina can model binding affinities with targets such as GPCRs or kinases, leveraging the compound’s amine and ether motifs as hydrogen bond donors/acceptors .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to evaluate binding kinetics .

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) using identical cell lines (e.g., HEK293 for receptor assays) .
  • Structural Analog Analysis : Compare activity trends across derivatives (e.g., replacing oxetane with tetrahydrofuran) to isolate pharmacophoric features .

Q. What strategies improve the compound’s stability in aqueous media for in vitro studies?

  • Methodological Answer :

  • pH Optimization : Buffered solutions (pH 6–7) reduce hydrolysis of the ethoxypropyl group.
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances long-term storage stability .

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